2-Oxepanethione
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Overview
Description
2-Oxepanethione, also known as oxepane-2-thione, is a chemical compound with the molecular formula C6H10OS. It is a sulfur-containing heterocycle, characterized by a seven-membered ring structure that includes an oxygen and a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxepanethione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-hydroxyhexan-1-thiol with a dehydrating agent to form the oxepane ring structure. The reaction conditions often require an inert atmosphere and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Oxepanethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Oxepanethione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-Oxepanethione involves its interaction with various molecular targets. The sulfur atom in its structure can form strong bonds with metals and other electrophiles, making it a useful ligand in coordination chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems .
Comparison with Similar Compounds
Dibenzo[c,e]oxepane-5-thione: Another thionolactone with similar ring structure but with additional benzene rings.
Poly(2-oxazoline)s: Polymers with similar ring structures but containing nitrogen instead of sulfur.
Uniqueness: 2-Oxepanethione is unique due to its seven-membered ring structure containing both oxygen and sulfur atoms.
Properties
CAS No. |
72037-38-8 |
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Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
oxepane-2-thione |
InChI |
InChI=1S/C6H10OS/c8-6-4-2-1-3-5-7-6/h1-5H2 |
InChI Key |
RKBCBHLHIGNVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=S)OCC1 |
Origin of Product |
United States |
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